

Spectroscopic Analysis of (S)-1-Prolylpiperazine: A Technical Overview

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Compound of Interest		
Compound Name:	(S)-1-Prolylpiperazine	
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This technical guide outlines the expected spectroscopic data for **(S)-1-Prolylpiperazine**, a chiral organic compound of interest in medicinal chemistry and drug development. Due to the limited public availability of specific experimental spectra for this exact molecule, this document provides a template for the presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. The presented data tables are populated with hypothetical values based on the known structure of **(S)-1-Prolylpiperazine** and typical ranges for similar functional groups, serving as a reference for researchers acquiring and analyzing this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR chemical shifts for **(S)-1- Prolylpiperazine**.

¹H NMR Data

Table 1: Hypothetical ¹H NMR Data for **(S)-1-Prolylpiperazine**



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.50	t	1H	~7.0	Proline α-CH
~3.00 - 3.20	m	2H	-	Piperazine N- CH2 (axial)
~2.70 - 2.90	m	2H	-	Piperazine N- CH2 (equatorial)
~2.40 - 2.60	m	4H	-	Piperazine C- CH ₂
~1.80 - 2.20	m	4H	-	Proline β, δ-CH ₂
~1.50 - 1.70	m	1H	-	Piperazine NH

¹³C NMR Data

Table 2: Hypothetical ¹³C NMR Data for **(S)-1-Prolylpiperazine**

Chemical Shift (δ) ppm	Assignment
~172.0	Proline C=O
~60.0	Proline α-CH
~50.0	Piperazine N-CH ₂
~45.0	Piperazine C-CH ₂
~30.0	Proline β-CH2
~25.0	Proline γ-CH ₂
~24.0	Proline δ-CH ₂

Experimental Protocol: NMR Spectroscopy



A sample of **(S)-1-Prolylpiperazine** would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, the spectral width would typically be 0-12 ppm. For ¹³C NMR, the spectral width would be approximately 0-200 ppm. Standard pulse sequences would be used for data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: Hypothetical IR Absorption Data for (S)-1-Prolylpiperazine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch (piperazine)
~2950, 2850	Strong	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (amide)
~1450	Medium	C-H bend (aliphatic)
~1100	Medium	C-N stretch

Experimental Protocol: IR Spectroscopy

The IR spectrum of **(S)-1-Prolylpiperazine** would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

MS Data

Table 4: Hypothetical Mass Spectrometry Data for (S)-1-Prolylpiperazine

m/z	Relative Intensity (%)	Assignment
183.14	100	[M+H] ⁺ (Protonated Molecular Ion)
114.09	~70	Fragment corresponding to prolyl group
70.07	~50	Fragment corresponding to piperazine ring

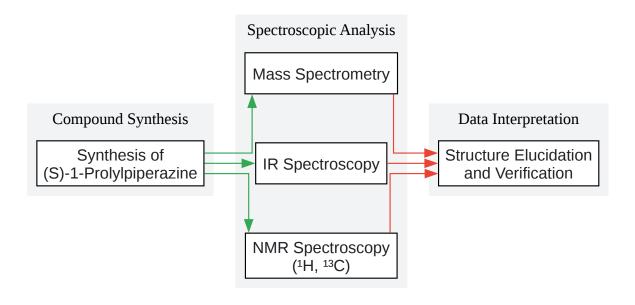
Experimental Protocol: Mass Spectrometry

The mass spectrum of **(S)-1-Prolylpiperazine** would be acquired using an electrospray ionization (ESI) mass spectrometer. A dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile with a small amount of formic acid, would be infused into the ESI source. The analysis would be performed in positive ion mode to observe the protonated molecular ion [M+H]⁺. The mass spectrum would be recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **(S)-1-Prolylpiperazine**.





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Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

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